Sucrose tetralaurate
Description
Chemical Esterification and Transesterification Routes
Chemical methods for synthesizing sucrose (B13894) esters are well-established, offering pathways to a range of products from monoesters to highly substituted derivatives like tetraesters. These processes can be broadly categorized into direct esterification and transesterification reactions, with the latter being more common in industrial applications. assemblingsugars.fr
Direct esterification involves the reaction of sucrose with lauric acid. However, this approach presents significant challenges, as the typical acidic conditions and elevated temperatures (70–80°C) required can lead to the cleavage of the glycosidic bond in sucrose. sci-hub.se This decomposition, known as inversion, results in a mixture of glucose and fructose (B13574), complicating the synthesis and purification of the desired sucrose ester. sci-hub.se
Transesterification is the most prevalent method for the industrial production of sucrose esters. assemblingsugars.fr This process involves reacting sucrose with a fatty acid ester, such as methyl laurate, instead of the free fatty acid. researchgate.netnih.gov This route is generally favored because it avoids the formation of water as a byproduct, limits the potential for saponification of fatty acids by basic catalysts, and operates in less corrosive conditions. redalyc.orgmdpi.com
A common industrial strategy is a two-stage process. researchgate.netnih.gov In the first stage, lauric acid is converted to methyl laurate through esterification with methanol (B129727). researchgate.netnih.govresearchgate.net This is followed by the second stage, where the purified methyl laurate undergoes a transesterification reaction with sucrose to yield the sucrose ester product mixture. researchgate.netnih.govresearchgate.net Vinyl esters, such as vinyl laurate, can also serve as effective acyl donors, often resulting in faster reaction rates compared to alkyl esters. core.ac.uknih.gov
The molar ratio of the reactants is a critical parameter. An excess of the fatty acid alkyl ester relative to sucrose is often employed, with molar ratios of fatty acid alkyl ester to sucrose ranging from 1:1 to 3.5:1. google.com
Catalysts are essential for driving the transesterification of sucrose. The reaction is typically base-catalyzed. redalyc.org Anhydrous potassium carbonate (K₂CO₃) is a frequently used catalyst in these systems, particularly in solvent-free or "melt" processes. redalyc.orggoogle.comwikipedia.orggoogle.com Other basic catalysts include sodium methoxide. wikipedia.org In the two-stage production of sucrose monolaurate, the initial esterification of lauric acid to methyl laurate can be efficiently catalyzed by a solid acid catalyst like Amberlyst 15. researchgate.netnih.gov The subsequent transesterification of methyl laurate with sucrose can then be catalyzed by a base catalyst. researchgate.net
Table 1: Catalyst Systems in Chemical Synthesis of Sucrose Esters
| Reaction Type | Reactants | Catalyst | Key Findings | Reference(s) |
|---|---|---|---|---|
| Transesterification | Sucrose, Methyl Laurate | Potassium Carbonate (K₂CO₃) | Commonly used in solvent-free melt processes. | redalyc.org, google.com |
| Transesterification | Sucrose, Methyl Stearate (B1226849) | Sodium Methoxide | Effective basic catalyst for transesterification. | wikipedia.org |
| Esterification (Stage 1) | Lauric Acid, Methanol | Amberlyst 15 (Solid Acid) | Used for the initial conversion of lauric acid to methyl laurate. | researchgate.net, nih.gov |
| Transesterification | Sucrose, Fatty Acid Glycerides | Potassium Carbonate | Used in solvent-free transesterification at 110-140°C. | google.com |
To overcome these drawbacks, solvent-free synthesis methodologies have been developed. redalyc.orgassemblingsugars.fr These "melt" processes involve heating the reactants, typically sucrose and a fatty acid methyl ester, at high temperatures (130–180°C) with a basic catalyst. researchgate.net The high temperatures are necessary to melt the sugar and accelerate the reaction. researchgate.net In some solvent-free approaches, emulsifiers or agents like magnesium stearate are added to create a homogeneous molten paste at lower temperatures (around 125°C), allowing the reaction to proceed more efficiently. assemblingsugars.fr These solvent-free conditions, due to the poor reactivity of solid sucrose, can often lead to the formation of sucrose esters with a higher degree of substitution, including tetraesters and other polyesters. assemblingsugars.fr
Table 2: Comparison of Solvent-Based and Solvent-Free Synthesis
| Methodology | Typical Solvents/Conditions | Advantages | Disadvantages | Reference(s) |
|---|---|---|---|---|
| Solvent-Based | Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF) | Good solubility for both reactants. | High solvent loading reduces productivity; costly and hazardous solvent removal. | redalyc.org, google.com, sci-hub.se |
| Solvent-Free | High temperature (130-180°C), often with emulsifiers. | Environmentally friendly; simplified downstream processing. | High energy consumption; potential for sucrose degradation at high temperatures. | researchgate.net, assemblingsugars.fr |
Enzymatic Synthesis Approaches for Sucrose Tetralaurate
Enzymatic synthesis offers a "green" alternative to chemical methods, providing higher selectivity under milder reaction conditions. sci-hub.secore.ac.uk Lipases are the primary class of enzymes used for the biocatalytic production of sucrose esters. core.ac.uk These reactions can be conducted in various media, including organic solvents, ionic liquids, or solvent-free systems. nih.govui.ac.idmdpi.com
The choice of biocatalyst is critical for the successful enzymatic synthesis of sucrose esters. Lipases are the most effective enzymes for this purpose, with those from Candida antarctica and Thermomyces lanuginosus (formerly Humicola lanuginosa) being the most commonly used. core.ac.uk
Candida antarctica Lipase (B570770) B (CALB): Often used in its immobilized form (e.g., Novozym 435), CALB is known to be effective in catalyzing esterification reactions. core.ac.uke3s-conferences.org It shows good activity towards medium-chain fatty acids, such as the lauric acid component in crude palm kernel oil. e3s-conferences.org It has been successfully used in the synthesis of sucrose esters from sucrose and methyl esters in n-hexane. e3s-conferences.org
Thermomyces lanuginosus Lipase (TLL): This lipase, often used in a granulated or immobilized form, is particularly useful and highly selective for the synthesis of sucrose esters. core.ac.uknih.gov It has been shown to be efficient in catalyzing the transesterification of sucrose with vinyl laurate, primarily yielding the 6-O-acylsucrose. core.ac.uk
Other Lipases: Lipases from other sources, such as Candida rugosa, have also been investigated for the synthesis of sucrose esters via esterification of sucrose with free fatty acids in organic solvents like n-hexane. ui.ac.idui.ac.id
The reaction medium plays a significant role in enzymatic synthesis. To improve the solubility of sucrose, which is often a limiting factor, mixed solvent systems have been developed. A system using 2-methyl-2-butanol (B152257) (a tertiary alcohol) with a small amount of DMSO (up to 20%) has been shown to be effective for the lipase-catalyzed acylation of sucrose. core.ac.uknih.gov
Table 3: Common Biocatalysts for Sucrose Ester Synthesis
| Biocatalyst | Source Organism | Reaction Type | Substrates | Key Characteristics | Reference(s) |
|---|---|---|---|---|---|
| Novozym 435 | Candida antarctica | Transesterification | Sucrose, Methyl Esters from CPKO | Selective for medium-chain fatty acids. | e3s-conferences.org, core.ac.uk |
| Granulated Lipase | Thermomyces lanuginosus | Transesterification | Sucrose, Vinyl Laurate | High selectivity towards the 6-OH position of sucrose. | core.ac.uk, nih.gov |
| Lipase | Candida rugosa | Esterification | Sucrose, Fatty Acids | Used in organic solvents like n-hexane. | ui.ac.id, ui.ac.id |
Properties
CAS No. |
94031-22-8 |
|---|---|
Molecular Formula |
C60H110O15 |
Molecular Weight |
1071.5 g/mol |
IUPAC Name |
[(2R,3R,4S,5S)-3,4-di(dodecanoyloxy)-5-(dodecanoyloxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl dodecanoate |
InChI |
InChI=1S/C60H110O15/c1-5-9-13-17-21-25-29-33-37-41-50(62)69-46-49-57(72-52(64)43-39-35-31-27-23-19-15-11-7-3)58(73-53(65)44-40-36-32-28-24-20-16-12-8-4)60(74-49,75-59-56(68)55(67)54(66)48(45-61)71-59)47-70-51(63)42-38-34-30-26-22-18-14-10-6-2/h48-49,54-59,61,66-68H,5-47H2,1-4H3/t48-,49-,54-,55+,56-,57-,58+,59-,60+/m1/s1 |
InChI Key |
AGKBDNTTZPNFSG-SSRCRYROSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(COC(=O)CCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC1C(C(C(O1)(COC(=O)CCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)O)O)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
Synthetic Methodologies for Sucrose Tetralaurate
Enzymatic Synthesis Approaches for Sucrose (B13894) Tetralaurate
Regioselectivity Control in Enzymatic Esterification and its Mechanistic Aspects
Enzymatic synthesis of sucrose esters offers significant advantages over chemical methods, particularly in achieving regioselectivity, which is the control over which hydroxyl groups on the sucrose molecule are esterified. csic.es This selectivity is crucial for tailoring the properties of the final product.
The regioselectivity of enzymatic acylation is influenced by several factors, including the choice of enzyme, the nature of the solvent, and the structure of the acyl donor. nih.govnih.gov Different enzymes exhibit distinct preferences for specific hydroxyl groups on the sucrose molecule. For instance, proteases like subtilisin preferentially acylate the 1'-hydroxyl group on the fructose (B13574) moiety of sucrose. csic.esnih.gov In contrast, lipases from Pseudomonas sp., Mucor miehei, and Thermomyces lanuginosus are regiospecific for the 6-hydroxyl group on the glucose unit. csic.es The lipase (B570770) from Candida antarctica can produce a mixture of 6- and 6'-monoesters. csic.es
The reaction medium's polarity also plays a critical role. In more polar solvents, the formation of monoesters is generally favored. sci-hub.se Molecular modeling suggests that in solvents capable of solvating sugars, such as pyridine (B92270), the glucose part of sucrose is exposed to the medium, favoring acylation at the 1'-position. nih.gov Conversely, in more hydrophobic solvents, the entire sucrose molecule is more likely to be buried within the enzyme's binding pocket, which can lead to increased acylation at the 6-position. nih.gov A decrease in the hydrophobicity of the medium has been shown to enhance the ratio of sucrose diesters to monoesters. csic.es
The mechanism of regioselectivity is rooted in the enzyme's three-dimensional structure and the interactions within its active site. The acyl donor first forms an acyl-enzyme intermediate. Subsequently, the sugar molecule binds to the active site, and the acyl group is transferred to a specific hydroxyl group. The shape and size of the active site channel for the acyl acceptor are narrower than for the acyl donor, which contributes to the regioselectivity. nih.gov The chain length of the acyl donor (e.g., a vinyl ester) can also modulate regioselectivity by affecting the bond angles between the acyl-enzyme intermediate and sucrose, thereby influencing how the sucrose molecule is positioned within the enzyme's binding pocket. nih.gov
Reaction Conditions and Process Intensification in Biocatalytic Systems
Optimizing reaction conditions is paramount for the efficient biocatalytic synthesis of sucrose esters. Key parameters that are frequently adjusted include temperature, reaction time, and enzyme loading. For example, in the enzymatic esterification of sucrose with methyl esters derived from crude palm kernel oil using Candida antarctica lipase, the optimal conditions were found to be a reaction time of 10 hours and a lipase concentration of 0.4% (w/w), which resulted in a 90.45% yield. e3s-conferences.orge3s-conferences.org In another study involving the thermostable T1 lipase from Geobacillus zalihae in an ionic liquid medium, the optimal temperature was 65°C, with a reaction time of 120 minutes and an enzyme loading of 2% (w/w). analis.com.my
Process intensification strategies aim to enhance reaction rates, improve yields, and simplify downstream processing. One such strategy is the use of non-conventional solvents like ionic liquids or deep eutectic solvents (DESs) to overcome the low solubility of polar sugars in traditional organic solvents. analis.com.myacs.org For instance, a mixture of dimethyl sulfoxide (B87167) (DMSO) and the ionic liquid [Bmim][BF4] has been successfully used as a reaction medium. analis.com.my
Further intensification can be achieved through continuous flow biocatalysis, which offers advantages like high surface-to-volume ratios, improved mass transfer, and better temperature control. uni-hannover.de Immobilization of the biocatalyst, for example by entrapment in a gel or covalent attachment to a solid support, is a common technique used in flow systems. uni-hannover.de This not only facilitates catalyst reuse but also allows for stable production over extended periods. uni-hannover.de For instance, a packed bed reactor (PBR) with an immobilized enzyme has demonstrated stable production for over 40 days. uni-hannover.de Downstream processing can also be integrated into the flow system, such as continuous liquid-liquid extraction or adsorption to purify the product. uni-hannover.de
| Parameter | Optimal Value | Reference |
| Reaction Time | 10 hours | e3s-conferences.orge3s-conferences.org |
| Lipase Ratio (C. antarctica) | 0.4% (w/w) | e3s-conferences.orge3s-conferences.org |
| Temperature (T1 Lipase) | 65 °C | analis.com.my |
| Reaction Time (T1 Lipase) | 120 minutes | analis.com.my |
| Enzyme Loading (T1 Lipase) | 2% (w/w) | analis.com.my |
Novel Synthesis Technologies for Sucrose Esters
Sonochemical synthesis, which utilizes ultrasonic irradiation, has emerged as a promising "green" method for producing sucrose esters. biointerfaceresearch.comfkit.hr This technique can accelerate reaction rates, increase yields, and reduce energy consumption compared to conventional heating methods. fkit.hructm.edu The application of ultrasound to the transesterification of sucrose with fatty acid methyl esters can lead to significantly higher yields in shorter reaction times. uctm.edubiointerfaceresearch.com
The mechanism behind sonochemical enhancement is attributed to acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid medium. fkit.hr This phenomenon generates localized hot spots with extreme temperatures and pressures, as well as intense shear forces and microjets, which can enhance mass transfer and accelerate the chemical reaction. fkit.hr
Several studies have demonstrated the effectiveness of ultrasound-assisted synthesis. For instance, the synthesis of sucrose palmitate using potassium carbonate as a catalyst and methanol (B129727) as a solvent at room temperature for 2 hours under sonication showed promising results. techscience.cn In another study, the ultrasonic synthesis of sucrose laurate was carried out in methanol at 40°C and 65°C for 60 minutes, with the reaction progress monitored by thin-layer chromatography. uctm.edubiointerfaceresearch.com The yield of sucrose palmitate was highest when using sodium methylate as a catalyst, reaching 85-95%. uctm.edu The use of ultrasound has been shown to produce sucrose esters with good yields, often exceeding 73% for monoesters. techscience.cn
The table below summarizes the conditions and outcomes of various ultrasound-assisted sucrose ester syntheses.
| Sucrose Ester | Acyl Donor | Catalyst | Temperature | Reaction Time | Yield | Reference |
| Sucrose Palmitate | Methyl Palmitate | K2CO3 | Room Temp. | 2 hours | - | techscience.cn |
| Sucrose Laurate | Methyl Laurate | K2CO3 | 40°C / 65°C | 60 min | - | uctm.edubiointerfaceresearch.com |
| Sucrose Palmitate | Methyl Palmitate | CH3ONa | 40°C / 65°C | 60 min | 85-95% | uctm.edu |
| Sucrose Octaacetate | Acetic Anhydride | Sodium Acetate | 45°C | - | Higher than conventional | fkit.hr |
| Sucrose 10-undecylenate | Methyl 10-undecylenate | NaOCH3 | 45°C | - | - | biointerfaceresearch.com |
Purification and Isolation Strategies for Synthesized Sucrose Tetralaurate
Following synthesis, the crude reaction mixture contains the desired this compound along with unreacted starting materials, byproducts, and the catalyst. A multi-step purification process is therefore necessary to isolate the target compound with high purity.
A common initial step is filtration to remove any solid impurities. greenskybio.com This can be followed by solvent evaporation to concentrate the sucrose ester product. greenskybio.com
For more refined purification, chromatographic techniques are widely employed. greenskybio.comColumn chromatography , using stationary phases like silica (B1680970) gel or ion-exchange resins, separates components based on their differential affinities. greenskybio.comHigh-performance liquid chromatography (HPLC) offers high-resolution separation and can be used for both analytical and preparative purposes. greenskybio.com Thin-layer chromatography (TLC) is often used to monitor the effectiveness of the separation. researchgate.net
Crystallization is another effective method. By carefully controlling conditions such as temperature and solvent concentration, sucrose esters can be selectively crystallized from the solution, leaving impurities behind. greenskybio.com For instance, sucrose distearate can be purified by dissolving it in ethylene (B1197577) glycol monomethyl ether at an elevated temperature and then cooling the solution to induce crystallization. google.com
Solvent extraction is also utilized. A process involving acidification of an aqueous dispersion of the crude product, followed by recovery of the organic phase and subsequent mixing with ethyl acetate, can yield a sucrose ester-rich solid product. google.com Another approach involves washing the crude product to remove unreacted sucrose and then using a solvent like benzene (B151609) to remove glycerides and free fatty acids, followed by ethanol (B145695) to elute the sucrose esters. researchgate.net
More advanced techniques like ultrafiltration and reverse osmosis have also been applied. sci-hub.segoogleapis.com Ultrafiltration can effectively remove unreacted sucrose, catalysts, and residual solvents. googleapis.com The subsequent use of reverse osmosis can concentrate the purified sucrose ester solution before a final drying step, such as spray-drying, to obtain the product in powder form. googleapis.com
A specific method for purifying crude sucrose fatty acid esters produced via a solvent-free process involves an improved metallic salt method, where calcium chloride is used to remove the potassium stearate (B1226849) soap catalyst. researchgate.net
| Purification Method | Description | Key Features | Reference(s) |
| Filtration | Removal of solid particles from the solvent-sucrose ester mixture. | Can be gravity or vacuum filtration. greenskybio.com | greenskybio.com |
| Solvent Evaporation | Concentration of sucrose esters by removing the solvent. | Prepares the product for further purification. greenskybio.com | greenskybio.com |
| Column Chromatography | Separation based on differential affinity for stationary and mobile phases. | Uses silica gel or ion-exchange resins. greenskybio.com | greenskybio.com |
| Crystallization | Isolation of pure sucrose esters by inducing crystal formation. | Conditions like temperature and concentration are controlled. greenskybio.com | greenskybio.comgoogle.com |
| Solvent Extraction | Separation based on solubility differences in immiscible solvents. | Can remove unreacted glycerides and fatty acids. researchgate.net | researchgate.netgoogle.com |
| Ultrafiltration | Membrane-based separation to remove small molecules like unreacted sucrose and salts. | Operates effectively at 40-60°C. googleapis.com | sci-hub.segoogleapis.com |
| Reverse Osmosis | Concentration of the purified sucrose ester solution using a semipermeable membrane. | Often used after ultrafiltration. googleapis.com | sci-hub.segoogleapis.com |
Advanced Structural Characterization and Analytical Techniques for Sucrose Tetralaurate
Chromatographic Separation Methodologies
Chromatographic techniques are indispensable for the separation, identification, and quantification of sucrose (B13894) tetralaurate from complex reaction mixtures. These methods exploit the physicochemical properties of the molecule to achieve separation from other sucrose esters with varying degrees of esterification, as well as from regioisomers.
High-Performance Liquid Chromatography (HPLC) for Regioisomer and Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of sucrose esters, including sucrose tetralaurate. Reversed-phase HPLC (RP-HPLC) is particularly effective for separating these compounds based on their hydrophobicity. The elution order is typically dependent on the degree of esterification and the position of the acyl chains.
A significant challenge in the analysis of sucrose esters is the separation of regioisomers. Different elution strategies have been systematically evaluated to optimize the separation of sucrose alkanoate regioisomers. For sucrose laurate, isocratic elution with an increased flow rate has been shown to improve separation and reduce analysis time compared to standard isocratic methods researchgate.net. For instance, elution at 37% acetonitrile (B52724) with a flow rate of 2.0 mL/min can result in a 34% reduction in analysis time while maintaining separation quality researchgate.net. Charged Aerosol Detection (CAD) is often employed with HPLC for the analysis of sucrose esters as it provides a sensitive and universal detection method for non-volatile analytes, which is crucial as sucrose esters lack a UV chromophore researchgate.net.
Table 1: HPLC Parameters for Sucrose Ester Analysis
| Parameter | Description |
|---|---|
| Column | Reversed-phase columns, such as C18 or C8, are commonly used. For instance, a Hypersil C8 column (250 mm × 4.6 mm, 5 μm) has been successfully employed researchgate.net. |
| Mobile Phase | A gradient of methanol (B129727) and water is often used. For example, an initial composition of 75% methanol and 25% water, changing to 95% methanol and 5% water, can effectively separate monoesters and diesters researchgate.net. For regioisomer separation of sucrose laurate, a mobile phase of methanol/water (7:1, v/v) has been utilized dss.go.th. |
| Flow Rate | Typically around 1.0 mL/min, but can be increased to optimize separation and reduce analysis time researchgate.netdss.go.th. |
| Detector | Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are preferred due to the lack of a strong chromophore in sucrose esters researchgate.netresearchgate.net. |
| Temperature | Column temperature is often maintained around 40°C to ensure reproducibility researchgate.net. |
Supercritical Fluid Chromatography (SFC) for Comprehensive Ester Profiling
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the high-throughput analysis of sucrose fatty acid esters. It offers fast and high-resolution separation of mono-, di-, tri-, and even tetra-esters in a significantly shorter time compared to conventional HPLC, often within 15 minutes nih.govnih.gov. SFC typically uses supercritical carbon dioxide as the main mobile phase, which possesses low viscosity and high diffusivity, contributing to efficient separation nih.gov.
The polarity of the mobile phase in SFC can be easily tuned by adding a polar organic solvent, known as a modifier (e.g., methanol), allowing for the analysis of a wide range of sucrose esters with varying polarities nih.gov. When coupled with mass spectrometry (SFC-MS), this technique provides detailed characterization of commercial sucrose ester products nih.gov.
Table 2: SFC-MS Parameters for Sucrose Ester Profiling
| Parameter | Description |
|---|---|
| Column | A silica (B1680970) gel reversed-phase column is often selected for effective separation nih.govnih.gov. |
| Mobile Phase | Supercritical carbon dioxide with a modifier gradient, typically methanol nih.gov. |
| Back Pressure | Maintained at a constant level, for example, 10 MPa nih.gov. |
| Flow Rate | A typical flow rate is around 3 mL/min nih.gov. |
| Detector | Mass Spectrometry (MS) with electrospray ionization (ESI) in positive ion mode is commonly used, as sucrose esters readily form sodium adducts nih.gov. |
| Analysis Time | Rapid separation is a key advantage, with analysis times often under 20 minutes nih.gov. |
Gas Chromatography (GC) for Derivatized Sucrose Ester Analysis
Gas Chromatography (GC) is another valuable tool for the analysis of sucrose esters. However, due to the low volatility of these compounds, a derivatization step is necessary to convert them into more volatile forms suitable for GC analysis nih.gov. Silylation is a common derivatization technique where the hydroxyl groups of the sucrose moiety are converted to trimethylsilyl (B98337) (TMS) ethers using reagents like N,O-bis(trimethylsilyl)acetamide (BSA) or a mixture of hexamethyldisilazane (B44280) (HMDS) and trimethylchlorosilane (TMCS) fao.orgfao.org.
The derivatized sucrose esters can then be separated on a GC column and detected by a Flame Ionization Detector (FID) or identified by Mass Spectrometry (GC-MS) fao.orgresearchgate.net. This method is particularly useful for determining the fatty acid composition of the sucrose esters after hydrolysis and subsequent esterification of the fatty acids.
Table 3: GC Conditions for Derivatized Sucrose Ester Analysis
| Parameter | Description |
|---|---|
| Derivatization | Silylation using agents such as N,O-bis(trimethylsilyl)acetamide (BSA) or a mixture of hexamethyldisilazane (HMDS) and trimethylchlorosilane (TMCS) in a solvent like pyridine (B92270) fao.orgfao.org. |
| Column | A non-polar or slightly polar capillary column, such as one with a 100%-dimethylpolysiloxane stationary phase (e.g., 30 m x 0.32 mm i.d., 0.25 µm film) fao.org. |
| Carrier Gas | Helium is commonly used as the carrier gas fao.org. |
| Temperature Program | A temperature gradient is typically employed, for example, holding at 100°C for 1 minute, then ramping up to 300°C at a rate of 12°C/min, and holding for an extended period fao.org. |
| Injector and Detector Temperature | Maintained at high temperatures, for example, 280°C for the injector and 320°C for the detector fao.org. |
| Detector | Flame Ionization Detector (FID) for quantification or Mass Spectrometry (MS) for identification fao.orgresearchgate.net. |
Thin-Layer Chromatography (TLC) in Synthesis Monitoring and Qualitative Analysis
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used for monitoring the progress of sucrose ester synthesis and for the qualitative analysis of the product mixture researchgate.netnih.gov. It allows for the separation of sucrose esters based on their polarity, with higher esters being less polar and thus having higher Rf values.
A common mobile phase for the separation of sucrose esters on a silica gel G plate is a mixture of toluene-ethyl acetate-methanol-water nih.gov. The spots can be visualized using a variety of reagents, such as a urea-phosphoric acid-n-butanol solution, which produces blue spots for sucrose esters nih.gov. This technique can effectively distinguish between monoesters and higher esters (di-, tri-, tetra-, etc.) researchgate.netnih.gov.
Table 4: TLC System for Sucrose Ester Analysis
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel G plates are commonly used nih.gov. |
| Mobile Phase | A mixture of toluene-ethyl acetate-methanol-water in a volume ratio of 10:5:4.5:0.2 has been shown to be effective nih.gov. |
| Development Technique | Ascending chromatography is typically employed nih.gov. |
| Visualization | Staining with a urea-phosphoric acid-n-butanol reagent followed by heating results in the appearance of blue spots nih.gov. |
| Rf Values | The Rf value for monoesters is typically low (e.g., 0.16), while higher esters have significantly higher Rf values (e.g., 0.38 - 0.93) nih.gov. |
Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Sugar Derivatives
Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique that is well-suited for the separation of highly polar compounds, making it a valuable tool for the analysis of sugars and their derivatives chemicalbook.comnih.gov. In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a non-polar organic solvent and a small amount of an aqueous solvent.
This technique can be particularly useful for separating acylated sucrose derivatives, where the polarity of the molecule is influenced by the number and position of the acyl groups. HILIC can be coupled with mass spectrometry (HILIC-MS) for the sensitive and selective determination of various saccharides in complex mixtures nih.gov.
Spectroscopic Characterization Techniques
Due to a lack of specific spectral data for this compound in the reviewed literature, the following sections will discuss the general application of these techniques to sucrose esters, with specific examples for sucrose laurate where available, as it is a closely related compound.
Spectroscopic Data for Sucrose Laurate (as a proxy for this compound)
¹H NMR (Proton Nuclear Magnetic Resonance)
In the ¹H NMR spectrum of sucrose laurate, characteristic signals for both the sucrose and laurate moieties are observed. The protons of the methyl group of the laurate chain typically appear as a triplet around 0.9 ppm. The methylene (B1212753) protons of the fatty acid chain resonate in the region of 1.2-1.6 ppm, with the methylene group adjacent to the carbonyl group appearing further downfield, typically around 2.3 ppm. The protons of the sucrose backbone appear in the more downfield region, generally between 3.0 and 5.5 ppm. The anomeric proton of the glucose unit is usually observed as a doublet around 5.4 ppm researchgate.net.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. For sucrose laurate, the carbonyl carbon of the ester group is typically observed around 174 ppm. The carbons of the laurate chain resonate in the upfield region, with the methyl carbon appearing around 14 ppm and the methylene carbons between 22 and 34 ppm. The carbons of the sucrose unit appear in the range of 60-105 ppm researchgate.net. The specific chemical shifts of the sucrose carbons can help in determining the position of esterification.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of sucrose esters. Electrospray ionization (ESI) is a soft ionization technique commonly used for these molecules, often in the positive ion mode where they are detected as sodium adducts ([M+Na]⁺) nih.govnih.gov. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion and obtain structural information. The fragmentation of sucrose esters often involves the cleavage of the glycosidic bond and the loss of the fatty acid chains, providing clues about the structure of the molecule researchgate.netresearchgate.net.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of a sucrose ester like sucrose laurate will show a strong absorption band corresponding to the C=O stretching of the ester group, typically in the region of 1735-1750 cm⁻¹. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching of the remaining free hydroxyl groups on the sucrose backbone. The C-H stretching of the alkyl chains of the laurate groups is observed around 2850-2960 cm⁻¹, and the C-O stretching of the ester and ether linkages appears in the fingerprint region between 1000 and 1300 cm⁻¹ researchgate.net.
Table 5: Key Spectroscopic Data for Sucrose Esters
| Technique | Key Observables and Typical Values (for Sucrose Laurate) |
|---|---|
| ¹H NMR | - Methyl protons (laurate): ~0.9 ppm (triplet) - Methylene protons (laurate): 1.2-1.6 ppm - Methylene (α to C=O): ~2.3 ppm - Sucrose protons: 3.0-5.5 ppm - Anomeric proton (glucose): ~5.4 ppm (doublet) researchgate.net |
| ¹³C NMR | - Carbonyl carbon (ester): ~174 ppm - Methyl carbon (laurate): ~14 ppm - Methylene carbons (laurate): 22-34 ppm - Sucrose carbons: 60-105 ppm researchgate.net |
| Mass Spectrometry (ESI-MS) | - Molecular Ion: Observed as sodium adduct [M+Na]⁺ nih.govnih.gov. - Fragmentation: Cleavage of glycosidic bond and loss of fatty acid chains researchgate.netresearchgate.net. |
| FTIR | - O-H Stretch: 3200-3600 cm⁻¹ (broad) - C-H Stretch (alkyl): 2850-2960 cm⁻¹ - C=O Stretch (ester): 1735-1750 cm⁻¹ - C-O Stretch: 1000-1300 cm⁻¹ researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation (¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of sucrose esters like this compound. nih.govnih.gov Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the attachment of laurate chains to the sucrose backbone and helping to identify the specific hydroxyl groups that have been esterified. biointerfaceresearch.comresearchgate.net
In the ¹H NMR spectrum of a sucrose ester, the signals can be broadly divided into two regions. biointerfaceresearch.comresearchgate.net The region from approximately 3.0 to 6.0 ppm contains the complex, overlapping signals of the protons on the sucrose moiety's glucopyranose and fructofuranose rings. biointerfaceresearch.com The region from 0.0 to 3.0 ppm is characteristic of the protons from the fatty acid chains. biointerfaceresearch.com Specifically, the terminal methyl group (CH₃) of the laurate chains typically appears as a triplet around 0.99 ppm. biointerfaceresearch.com The methylene groups (-(CH₂)n-) of the laurate backbone produce signals in the range of 1.30 to 2.34 ppm. A key indicator of successful esterification is the appearance of a signal for the methylene group adjacent to the ester's carbonyl group (α-CH₂), which is typically found around 2.34 ppm. biointerfaceresearch.com
¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. A distinctive signal confirming the presence of the ester functional group is the carbonyl carbon (C=O) resonance, which appears downfield around 174 ppm. biointerfaceresearch.com The methyl carbon of the laurate chain is observed at approximately 14 ppm, while the various methylene carbons appear in the 22-34 ppm range. biointerfaceresearch.com The carbons of the sucrose unit resonate in the region typical for carbohydrates, generally between 60 and 105 ppm. The precise chemical shifts of the sucrose carbons can help pinpoint the positions of esterification, as acylation induces a downfield shift in the adjacent carbon atom. researchgate.net
Interactive Table 1: Typical NMR Chemical Shifts (δ) for Sucrose Laurate Esters
| Assignment | Nucleus | Typical Chemical Shift (ppm) | Reference |
|---|---|---|---|
| Sucrose Ring Protons | ¹H | 3.0 - 6.0 | biointerfaceresearch.com |
| Laurate -CH₂- Protons | ¹H | 1.30 - 2.34 | biointerfaceresearch.com |
| Laurate α-CH₂- (to C=O) | ¹H | ~2.34 | biointerfaceresearch.com |
| Laurate -CH₃ Proton | ¹H | ~0.99 | biointerfaceresearch.com |
| Ester Carbonyl Carbon | ¹³C | ~174 | biointerfaceresearch.com |
| Sucrose Ring Carbons | ¹³C | 60 - 105 | researchgate.net |
| Laurate -CH₂- Carbons | ¹³C | 22 - 34 | biointerfaceresearch.com |
Note: The exact chemical shifts can vary depending on the solvent, concentration, and specific substitution pattern of the this compound isomers.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective technique used to identify the key functional groups within the this compound molecule, thereby confirming its chemical structure. biointerfaceresearch.comnih.gov The FTIR spectrum provides a molecular fingerprint based on the vibrational frequencies of different bonds. umn.edu
For a sucrose ester, the most prominent and diagnostic absorption band is that of the ester carbonyl group (C=O) stretching vibration. This strong band typically appears in the region of 1720-1740 cm⁻¹. biointerfaceresearch.com Its presence is definitive proof of the esterification of sucrose.
Other important regions in the spectrum include the broad absorption band between 3000 and 3600 cm⁻¹, which corresponds to the O-H stretching vibrations of the remaining unesterified hydroxyl groups on the sucrose backbone. The intensity of this band would be significantly reduced compared to that of pure sucrose. The region from 2800 to 3000 cm⁻¹ is characterized by the C-H stretching vibrations of the methylene and methyl groups of the long laurate chains. The spectral range between 950 and 1260 cm⁻¹ is associated with the C-O and C-C bond stretching vibrations within the carbohydrate rings, which is characteristic of the saccharide structure. researchgate.netresearchgate.net
Interactive Table 2: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |
|---|---|---|---|
| 3600 - 3000 | O-H Stretching | Hydroxyl Groups | biointerfaceresearch.com |
| 3000 - 2800 | C-H Stretching | Methylene & Methyl Groups | biointerfaceresearch.com |
| 1740 - 1720 | C=O Stretching | Ester Carbonyl | biointerfaceresearch.com |
Mass Spectrometry for Molecular and Fragment Analysis
Electrospray Ionization Mass Spectrometry (ESI-MS) for Adduct Formation and Detection
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for analyzing large, non-volatile, and thermally labile molecules like this compound. nih.govnih.gov Due to the nature of sucrose esters, they are typically detected as adducts with cations or anions in the mass spectrometer.
In positive-ion mode, sucrose esters readily form adducts with alkali metal ions, most commonly sodium ([M+Na]⁺) or potassium ([M+K]⁺). researchgate.net The high abundance of these adduct ions allows for sensitive detection and accurate molecular weight determination of the this compound molecule.
Tandem Mass Spectrometry (MS/MS) and Collision-Induced Dissociation (CID) for Isomer Differentiation
Sucrose has eight hydroxyl groups available for esterification, meaning that this compound can exist as numerous constitutional isomers, differing only in the positions of the four laurate chains. Tandem Mass Spectrometry (MS/MS), often coupled with Collision-Induced Dissociation (CID), is a powerful technique for distinguishing between these isomers. nih.govnih.gov
The process involves selecting a specific precursor ion (e.g., the [M+Na]⁺ or [M+Cl]⁻ adduct of this compound) generated by ESI-MS and subjecting it to fragmentation by colliding it with an inert gas. The resulting product ions are then analyzed. The fragmentation pattern—the masses and relative abundances of the product ions—is highly dependent on the original structure of the precursor ion. nih.govresearchgate.net
The position of the ester linkages influences the fragmentation pathways. researchgate.net For instance, cleavage of the glycosidic bond between the glucose and fructose (B13574) units is a common fragmentation pathway for sucrose derivatives. The masses of the resulting fragment ions will differ depending on how many laurate groups are attached to each of the monosaccharide rings. Cleavage at the ester bonds themselves can also occur. These distinct fragmentation patterns serve as fingerprints for different isomers, allowing for their differentiation even when they cannot be separated chromatographically. researchgate.netnih.gov For example, studies on sucrose mono-laurate isomers have shown that fragment ions corresponding to the acylated glucose versus the acylated fructose moieties can be used to distinguish between 6-O-lauroyl sucrose and 6'-O-lauroyl sucrose. researchgate.net This principle extends to the more complex tetrasubstituted derivatives.
Thermal Analytical Methods for Material Science Characterization
Differential Scanning Calorimetry (DSC) for Phase Transition Characterization
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to characterize the material properties of this compound by measuring the heat flow into or out of a sample as a function of temperature. nih.gov This method is particularly useful for identifying phase transitions such as the glass transition, crystallization, and melting. tainstruments.com
When an amorphous or semi-crystalline sample of this compound is heated in a DSC instrument, several thermal events may be observed. The glass transition (Tg) appears as a step-like change in the heat capacity. nih.govrsc.org This temperature represents the transition from a rigid, glassy state to a more rubbery, amorphous state and is a critical parameter for assessing the physical stability of amorphous materials. ucl.ac.uk
If the material is capable of crystallizing, an exothermic peak may be observed at a temperature above the Tg, corresponding to the heat released during the crystallization process (Tc). nih.gov Finally, a sharp endothermic peak indicates the melting point (Tm) of the crystalline portion of the sample. nih.govchalmers.se The shape and temperature of these transitions provide valuable information about the purity, crystallinity, and polymorphic behavior of this compound.
Interactive Table 3: Thermal Events Detectable by DSC for this compound
| Thermal Event | Description | Appearance on DSC Thermogram | Reference |
|---|---|---|---|
| Glass Transition (Tg) | Transition from glassy to rubbery state | Step-change in heat flow (endothermic) | nih.govrsc.org |
| Crystallization (Tc) | Molecular arrangement into a crystalline structure | Exothermic peak | nih.gov |
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Thermogravimetric Analysis (TGA) is a crucial technique for evaluating the thermal stability of this compound. This method monitors the mass of a sample as it is subjected to a controlled temperature program in a specific atmosphere, providing valuable insights into its decomposition profile and thermal endurance.
Detailed research findings indicate that the thermal stability of sucrose esters is influenced by the degree of esterification and the nature of the fatty acid chains. While specific TGA data for this compound is not extensively detailed in publicly available literature, the general behavior of sucrose esters provides a strong indication of its thermal properties. Sucrose esters can generally be heated to 185°C without a significant loss of functionality. wikipedia.org Decomposition for sucrose esters typically begins at temperatures above 220°C. researchgate.net
The thermal degradation of the parent molecule, sucrose, has been well-documented and serves as a baseline for understanding the behavior of its esters. TGA data shows that solid sucrose is thermally stable up to approximately 210°C. researchgate.net The decomposition process for sucrose is observed to start in the range of 206°C to 232°C. researchgate.net This decomposition involves a series of complex reactions, including dehydration, polymerization, and the formation of various volatile compounds. researchgate.net
A typical TGA analysis of a sucrose ester, such as this compound, would be expected to show an initial phase of stability with minimal mass loss up to its decomposition temperature. As the temperature increases beyond this point, a significant mass loss would be observed, corresponding to the breakdown of the molecule. The process generally occurs in stages, reflecting the cleavage of different bonds within the structure.
The following interactive table represents a plausible thermogravimetric profile for a sucrose ester like this compound, based on the general thermal behavior of such compounds.
| Temperature Range (°C) | Weight Loss (%) | Event |
| 25 - 200 | < 1% | Initial heating, loss of residual moisture |
| 200 - 250 | 5 - 10% | Onset of decomposition |
| 250 - 400 | 60 - 70% | Major decomposition of ester and sucrose backbone |
| > 400 | > 70% | Formation of char residue |
Note: This data is representative and intended for illustrative purposes, based on the known thermal behavior of sucrose and its fatty acid esters.
The data illustrates that the primary decomposition of the compound occurs in a broad range, leading to a substantial loss of mass. The residual mass at higher temperatures typically consists of a carbonaceous char. The precise temperatures and percentage of weight loss can vary depending on experimental conditions such as the heating rate and the atmosphere (e.g., nitrogen or air).
Structure Function Relationships and Interfacial Phenomena of Sucrose Tetralaurate
Influence of Degree of Esterification and Fatty Acid Chain Length on Molecular Architecture and Properties
The properties of sucrose (B13894) esters, including sucrose tetralaurate, are fundamentally governed by two key structural features: the degree of esterification (DE) and the fatty acid chain length. researchgate.netarxiv.org The DE refers to the average number of fatty acid molecules esterified to a single sucrose molecule. assemblingsugars.frmdpi.com Since sucrose has eight hydroxyl groups available for esterification, a wide range of esters from mono- to octa-esters can be synthesized. assemblingsugars.frmdpi.com
This compound, having a DE of four, is more lipophilic compared to its mono-, di-, and tri-ester counterparts. arxiv.org Generally, as the degree of esterification increases, the molecule becomes more hydrophobic, leading to a decrease in its water solubility and a lower Hydrophilic-Lipophilic Balance (HLB) value. arxiv.orgrahn-group.com This increased lipophilicity also influences its thermal properties, with the melting point of sucrose esters typically ranging between 40°C and 60°C depending on the DE and the specific fatty acids. wikipedia.org
Regioisomerism and its Impact on Physicochemical and Interfacial Behavior
Research has demonstrated that different regioisomers of the same sucrose ester can exhibit distinct physicochemical properties, including variations in critical micelle concentration (CMC) and stability under different pH and temperature conditions. researchgate.net For instance, the position of the fatty acid chain has been shown to have a more significant impact on the phase transition temperature of sucrose esters than the length of the fatty acid chain itself. arxiv.org Specifically, for sucrose laurate, changing the esterification position from 1' to 6 resulted in a phase transition temperature increase from 46.2°C to 65.8°C. arxiv.org This highlights the profound effect of regioisomerism on the molecular packing and self-assembly of these surfactants.
The interfacial behavior of sucrose esters is also sensitive to their isomeric distribution. The arrangement of the hydrophilic sucrose head and the lipophilic fatty acid tail at an interface, which dictates the surfactant's effectiveness, is influenced by the specific attachment points of the fatty acid chains. This can affect properties such as the reduction of surface tension and the formation of stable emulsions.
Theoretical Framework of Hydrophilic-Lipophilic Balance (HLB) in Sucrose Esters
The Hydrophilic-Lipophilic Balance (HLB) is a critical concept for characterizing the emulsifying properties of surfactants, including sucrose esters. wikipedia.orgnewfoodmagazine.com It provides a measure of the degree to which a surfactant is hydrophilic or lipophilic. newfoodmagazine.com The HLB scale for non-ionic surfactants typically ranges from 0 to 20, with lower values indicating greater lipophilicity and higher values indicating greater hydrophilicity. alfa-chemistry.com
Sucrose esters are notable for the wide range of HLB values they can cover, from approximately 1 to 16, by varying the degree of esterification and the fatty acid chain length. wikipedia.orgsisterna.com This versatility allows them to function as either water-in-oil (W/O) emulsifiers (low HLB, typically 3.5-6.0) or oil-in-water (O/W) emulsifiers (high HLB, typically 8-18). wikipedia.orgnewfoodmagazine.com this compound, with its four lauric acid chains, would be expected to have a relatively low HLB value, making it more suitable for W/O emulsions. nih.gov
It is important to note that the HLB scale for sucrose esters is often considered an index for comparison within the sucrose ester family rather than an absolute predictive tool for comparing their emulsifying properties with other types of surfactants. assemblingsugars.fr This is because the calculation is a transposition from the scale established for poly(ethylene oxide) (PEO) surfactants and doesn't fully account for the unique structure of sucrose esters. assemblingsugars.frwikipedia.org
For non-ionic surfactants like sucrose esters, the HLB value is often calculated using Griffin's method, which is based on the weight percentage of the hydrophilic portion of the molecule. alfa-chemistry.comjrhessco.comankara.edu.tr The general formula is:
HLB = 20 * (Mh / M)
Where:
Mh is the molecular mass of the hydrophilic part (the sucrose moiety in this case).
M is the total molecular mass of the molecule.
For mixtures of sucrose esters, which are common in commercial products, the HLB is often estimated based on the weight percentage of the monoester content. wikipedia.org An empirical formula that has been applied is:
HLB = (% monoester) / 5
However, this is a strong approximation as the monoester fraction itself contains a significant lipophilic fatty acid chain. wikipedia.org A more general formula for esters of polyhydric alcohols and fatty acids is:
HLB = 20 * (1 - S / A)
Where:
S is the saponification value of the ester.
A is the acid number of the fatty acid. ankara.edu.trgreengredients.it
These calculation methods provide a useful, albeit approximate, guide to the expected functionality of a sucrose ester. Experimental determination is often necessary for a precise understanding of its emulsifying behavior.
Below is an interactive table showing the typical HLB values for different classes of emulsifiers.
| HLB Value Range | Application |
| 1-3 | Antifoaming agents |
| 4-6 | W/O emulsifiers |
| 7-9 | Wetting agents |
| 8-18 | O/W emulsifiers |
| 13-15 | Detergents |
| 15-18 | Solubilizers |
Data sourced from multiple references. newfoodmagazine.comalfa-chemistry.comsisterna.com
Aggregation Behavior in Aqueous and Oily Solutions
This compound is a non-ionic surfactant whose aggregation behavior is fundamentally dictated by its molecular structure, which consists of a polar (hydrophilic) sucrose headgroup and four non-polar (lipophilic) laurate fatty acid tails. This high degree of esterification renders the molecule significantly more lipophilic than its mono- or di-ester counterparts. While specific experimental data for pure this compound is limited in scientific literature, its behavior in solutions can be reliably inferred from established principles governing sucrose fatty acid esters (SEs) with varying degrees of substitution and fatty acid chain lengths.
Aggregation in Aqueous Solutions
This compound, having four laurate chains, represents a highly substituted polyester. Its structure is therefore characterized by a very low hydrophilic-lipophilic balance (HLB) value, indicating strong lipophilicity. nih.govwikipedia.org Consequently, it is expected to have extremely limited solubility in water and a very low CMC. The bulky, three-dimensional conformation of polyesters like this compound results in a larger cross-sectional area per molecule compared to linear monoesters, which influences molecular packing at interfaces and the formation of aggregates. researchgate.netdntb.gov.ua Given its dominant lipophilic nature, the formation of conventional oil-in-water micelles is not its primary function; instead, it is more likely to act as a water-in-oil emulsifier. wikipedia.org
| Sucrose Laurate Composition (% Monoester) | Relative Critical Aggregation Concentration (CAC) |
|---|---|
| High Monoester Content | Higher |
| Intermediate Monoester Content | Intermediate |
| Low Monoester Content (High Polyester Content) | Lower |
Aggregation in Oily Solutions
The primary aggregation behavior of highly lipophilic surfactants like this compound occurs in non-polar (oily) solvents through the formation of reverse micelles (or inverse micelles). In this type of aggregate, the molecular orientation is inverted compared to a conventional micelle. The polar sucrose headgroups are sequestered in the core of the aggregate, minimizing their unfavorable contact with the surrounding non-polar solvent. The four lipophilic laurate tails orient outwards into the continuous oily phase.
This structure allows the polar core to solubilize small quantities of water or other polar molecules within a bulk non-polar medium. Studies on reverse micelles formed by other sucrose esters show that the sucrose moieties can interact strongly with and structure the water molecules contained within the core. nih.gov The formation and stability of these reverse micelles are influenced by factors such as temperature, surfactant concentration, and the nature of the oily solvent. The ability to form stable reverse micelles makes this compound and other low-HLB sucrose polyesters effective as water-in-oil (W/O) emulsifiers and dispersing agents in non-aqueous systems. nih.govwikipedia.org
| Property | Behavior in Aqueous Solution | Behavior in Oily Solution |
|---|---|---|
| Solubility | Very Low | High |
| Primary Aggregate Structure | Conventional Micelle (unlikely) | Reverse Micelle |
| Expected CMC/CAC | Very Low | N/A (forms aggregates without a distinct CMC) |
| Primary Function | Poor (potential wetting agent at very low conc.) | Water-in-Oil (W/O) Emulsifier, Dispersant |
Advanced Research Applications of Sucrose Tetralaurate in Materials Science and Biomedical Systems
Applications in Drug Delivery Systems Research
The biocompatible and surface-active nature of sucrose (B13894) tetralaurate makes it a compound of interest for sophisticated drug delivery research. Scientists are investigating its utility in creating and enhancing vesicular systems for encapsulating therapeutic agents and in overcoming biological barriers to improve drug absorption.
Liposome Formation and Vesicular Systems for Encapsulation Studies
Sucrose esters, including sucrose laurate, are utilized as auxiliary lipids in the formation of liposomes and other vesicular systems for drug and gene delivery. researchgate.net Research indicates that the incorporation of sucrose laurate into liposomal formulations can enhance the efficiency of these delivery systems. researchgate.net Liposomes are valued as drug carriers due to their biocompatibility and biodegradability, allowing for the encapsulation of both hydrophilic and lipophilic molecules. researchgate.net
Studies have shown that vesicles formulated with sucrose esters and cholesterol are capable of entrapping aqueous solutes, such as the fluorescent marker carboxyfluorescein, for extended periods. nih.gov The inclusion of sucrose laurate in cationic lipid-based gene delivery systems has been found to increase gene transfection efficiency both in vitro and in vivo. researchgate.netnih.gov The selection of sucrose laurate, compared to esters with different fatty acid chains like stearate (B1226849) or oleate, has been shown to be preferable for cell transfection. nih.gov This is attributed to the ability of sucrose esters to improve the cellular uptake of the liposomes. researchgate.netnih.gov These findings highlight the potential of sucrose laurate to construct more effective and stable controlled-release systems for therapeutic applications. nih.gov
Mechanisms of Permeation Enhancement Across Biological Barriers
Sucrose tetralaurate is extensively studied as a permeation enhancer, particularly for improving the absorption of macromolecules across intestinal barriers. nih.govmdpi.com The primary mechanism of action involves the perturbation of the plasma membrane, which leads to the opening of tight junctions between epithelial cells. nih.govresearchgate.net This action facilitates a predominantly paracellular flux, allowing molecules to pass through the epithelium more easily. nih.govresearchgate.net
Research using Caco-2 cell monolayers, a model for the intestinal barrier, demonstrates that sucrose laurate can reduce the transepithelial electrical resistance (TEER), an indicator of tight junction integrity. nih.govmdpi.com At a concentration of 1 mM, sucrose laurate was shown to increase the apparent permeability coefficient (Papp) of the paracellular marker [14C]-mannitol. nih.gov Further investigations revealed that sucrose laurate alters the expression of the tight junction protein ZO-1, increases plasma membrane potential, and decreases mitochondrial membrane potential in Caco-2 cells. nih.gov
The effectiveness of sucrose laurate as a permeation enhancer is concentration-dependent. nih.govmdpi.com Studies on rat colonic tissue have shown significant increases in the flux of paracellular markers at specific concentrations. mdpi.com For instance, a 10 mM concentration of sucrose laurate produced a notable increase in the permeability of both [14C]-mannitol and fluorescein (B123965) isothiocyanate-dextran 4 (FD4). nih.govmdpi.com This body of research identifies sucrose laurate as a promising candidate for oral drug delivery formulations, especially for peptides and other macromolecules that are typically poorly absorbed. nih.govresearchgate.net
| Marker | Sucrose Laurate Concentration | Fold Increase in Permeability (Papp) | Reference |
| [14C]-mannitol | 10 mM | 2.6 | nih.govmdpi.com |
| FD4 | 10 mM | 8.2 | nih.govmdpi.com |
Development of Biocompatible Materials for Drug Delivery
The inherent characteristics of sucrose esters, such as being natural, biodegradable, and non-toxic, make them attractive for developing biocompatible materials for pharmaceutical applications. researchgate.net Their use as excipients in drug delivery systems is an area of growing interest. researchgate.net Sucrose esters are being explored as controlled-release agents in matrix tablets prepared by direct compaction. nih.gov
Integration into Polymeric Materials and Plasticizer Science
In materials science, this compound is being investigated as a renewable, bio-based additive for modifying the properties of polymers. Its primary application in this domain is as a plasticizer, particularly for polyvinyl chloride (PVC), offering a more environmentally friendly alternative to traditional plasticizers.
Mechanism of Plasticizing Effect in Polymer Matrices (e.g., Polyvinyl Chloride)
Sucrose laurate functions as an effective plasticizer for polyvinyl chloride (PVC). biointerfaceresearch.comresearchgate.net The mechanism of plasticization involves the sucrose laurate molecules penetrating the polymer structure and reducing the intermolecular forces between the PVC chains. biointerfaceresearch.comresearchgate.net This increases the free volume within the polymer matrix, which in turn enhances the flexibility of the polymer chains. biointerfaceresearch.comresearchgate.net
A key indicator of a plasticizer's effectiveness is its ability to lower the glass transition temperature (Tg) of the polymer. biointerfaceresearch.comresearchgate.net Studies have shown a direct correlation between the concentration of sucrose laurate and the reduction in the Tg of PVC. For example, the Tg of pure PVC is approximately 81°C, but with the addition of 30% sucrose laurate, it can decrease to around 52.1°C. biointerfaceresearch.comresearchgate.net This reduction in Tg signifies a shift to a more flexible and less brittle material at room temperature. biointerfaceresearch.com The plasticizing effect also impacts mechanical properties, leading to a significant increase in the relative elongation at break and a decrease in the breaking voltage. biointerfaceresearch.com
| Sucrose Laurate Content (% w/w) | Glass Transition Temperature (Tg) of PVC (°C) | Reference |
| 0 | 81.0 | biointerfaceresearch.com |
| 30 | 52.1 | biointerfaceresearch.com |
Development of Bio-based Additives for Polymer Modification
The drive towards more sustainable and environmentally friendly materials has spurred research into bio-based additives for polymers. biointerfaceresearch.com Sucrose esters, derived from renewable resources like sucrose and vegetable oils, are prime candidates for this purpose. mdpi.comrsc.org Sucrose laurate, synthesized from lauric acid and sucrose, is being developed and studied as a bio-additive and bio-based plasticizer for PVC. biointerfaceresearch.comresearchgate.net
The synthesis of these bio-additives can be achieved through methods like sonochemical synthesis, which offers an efficient and eco-friendly approach. biointerfaceresearch.com Beyond plasticizers, research is exploring the creation of novel bio-based resins from sucrose esters of fatty acids. rsc.orgcnrs.fr By chemically modifying sucrose esters derived from vegetable oils, highly functional polymers can be developed for use in structural composites and thermosetting materials. rsc.orgcnrs.fr These advanced bio-based materials offer the potential to replace petroleum-derived components, contributing to the development of more sustainable polymer systems. cnrs.fr
Research as Phase Change Materials (PCM)
Sucrose esters, including those closely related to this compound, have garnered interest in the field of materials science for their potential application as phase change materials (PCMs). PCMs are substances capable of storing and releasing significant amounts of thermal energy, known as latent heat, at a relatively constant temperature as they transition between solid and liquid states. This characteristic makes them highly suitable for thermal energy storage applications.
Investigations into Latent Heat Thermal Energy Storage Properties of Related Ester Compounds
For instance, for sucrose esters with a lauroyl chain (C12), changing the attachment position from 1' to 6 resulted in an increase in the phase transition temperature from 46.2°C to 65.8°C. arxiv.org This indicates that precise control over the synthesis of these esters can allow for the tuning of their melting and freezing points, a critical factor for their use in latent heat thermal energy storage systems. The investigation of various sucrose esters reveals a range of phase transition temperatures, highlighting their potential as tunable PCMs for different temperature applications.
Table 1: Phase Transition Temperatures of Sucrose Laurate (C12) Esters with Different Fatty Acid Attachment Positions
| Attachment Position of Lauroyl Chain | Phase Transition Temperature (°C) | Reference |
|---|---|---|
| 1' | 46.2 | arxiv.org |
| 6 | 65.8 | arxiv.org |
Manipulation of Phase Transition Temperatures in Composites
The phase transition temperatures of sucrose esters can be further manipulated through the creation of composite materials. This can be achieved by mixing different types of sucrose esters. Research on mixed chain sucrose diesters, containing both lauric and palmitic chains, showed that their phase transition temperatures were slightly lower than those of the pure sucrose dilauroyl esters. arxiv.org This phenomenon, where mixing components leads to a destabilization of the ordered phases, is a common strategy for adjusting the melting and freezing points of organic materials.
The phase behavior of sucrose diesters is also strongly influenced by the attachment positions of the fatty acid chains. For example, 6,6'-diesters have been reported to have higher solid-to-smectic A* phase transition temperatures compared to 1',6'-diesters. arxiv.org This ability to manipulate phase transition temperatures through both the selection of constituent esters and their specific chemical structures is crucial for designing PCM composites tailored to specific thermal energy storage requirements.
Table 2: Comparison of Phase Transition Temperatures in Pure and Mixed Sucrose Diesters
| Sucrose Ester Type | Observation | Reference |
|---|---|---|
| Pure Sucrose Dilauroyl Esters | Baseline phase transition temperature. | arxiv.org |
| Mixed Diesters (Lauric and Palmitic Chains) | Slightly lower phase transition temperatures compared to pure dilauroyl esters. | arxiv.org |
| 6,6'-Diesters | Higher phase transition temperatures. | arxiv.org |
| 1',6'-Diesters | Lower phase transition temperatures compared to 6,6'-diesters. | arxiv.org |
Role in Catalysis and Support Materials Research
In the realm of catalysis, sucrose and its derivatives are investigated for their roles in various catalytic processes, particularly in the context of heterogeneous catalysis, where the catalyst is in a different phase from the reactants.
Incorporation into Heterogeneous Catalytic Systems and Frameworks
The synthesis of specific sucrose esters, such as sucrose-6-ester, is often achieved through transesterification reactions that can be catalyzed by heterogeneous systems. googleapis.com Supported catalysts, where the active catalytic components are dispersed on an inorganic carrier, offer advantages such as high selectivity and ease of recovery and reuse. googleapis.com For example, a supported catalyst has been developed to selectively catalyze the transesterification reaction between sucrose and a low-alcohol carboxylate to produce sucrose-6-ester. googleapis.com
Furthermore, the synthesis of sucrose esters can be achieved through heterogeneous base-catalyzed transesterification. researchgate.netfao.org Research has also focused on developing continuous production processes for sucrose esters, such as sucrose monolaurate, using heterogeneous catalysts like Amberlyst 15 and Amberlyst 21 in fixed-bed reactors. nih.gov This approach not only enhances production capacity but also simplifies catalyst separation, which is crucial for economic sustainability. nih.gov The study of sucrose hydrolysis has also been explored using heterogeneous acid catalysis, demonstrating the versatility of these systems in reactions involving sucrose. researchgate.netijee.ie
Environmental Considerations and Biodegradation of Sucrose Tetralaurate
Biodegradation Mechanisms and Pathways of Sucrose (B13894) Esters
Sucrose esters are recognized for their biodegradability, a characteristic that is crucial for ingredients that may enter wastewater streams. researchgate.net The primary mechanism for the environmental breakdown of sucrose esters is through enzymatic hydrolysis. This process can occur under both aerobic and anaerobic conditions. usda.govgoogle.com
The fundamental biodegradation pathway involves the cleavage of the ester bonds that link the fatty acid chains (in this case, laurate) to the sucrose molecule. This reaction is catalyzed by lipases, which are ubiquitous enzymes produced by a wide range of microorganisms in the environment. The hydrolysis of sucrose tetralaurate results in the formation of sucrose and lauric acid as the initial breakdown products. usda.gov These resulting molecules are common natural substances that are readily metabolized by microorganisms. Sucrose is broken down into its constituent monosaccharides, glucose and fructose (B13574), which then enter glycolytic pathways. scribd.com Lauric acid, a saturated fatty acid, is degraded through the β-oxidation pathway to produce acetyl-CoA, which can be used for energy by microorganisms. scribd.com The ultimate breakdown products of this complete mineralization are carbon dioxide and water. usda.gov
The rate of biodegradation of sucrose esters is influenced by their chemical structure, particularly the degree of esterification (DE). Research indicates that a higher degree of esterification can lead to a slower rate of hydrolysis. frontiersin.orgnih.gov This is attributed to steric hindrance, where the multiple fatty acid chains can physically block the active sites of lipase (B570770) enzymes, making it more difficult for them to access and cleave the ester linkages. nih.gov Therefore, it is expected that this compound, with four laurate chains, would biodegrade more slowly than sucrose monolaurate.
Studies on sucrose polyesters (SPEs) with a high degree of esterification have shown that while they are biodegradable, their rate of mineralization can be considerably slower than that of natural fats like triglycerides. nih.gov For instance, the mineralization of sucrose octaoleate was found to be slow and variable depending on the soil type. nih.gov It is also noted that the physical state of the sucrose ester, influenced by the fatty acid chain length and saturation, can affect biodegradation rates, with more liquid esters (containing less saturated fatty acids) showing more rapid and extensive mineralization. nih.gov
The table below summarizes the key aspects of sucrose ester biodegradation.
| Factor | Description | Impact on this compound |
| Primary Mechanism | Enzymatic hydrolysis of ester bonds by lipases. researchgate.net | The four ester linkages are susceptible to cleavage. |
| Initial Products | Sucrose and the corresponding fatty acid (lauric acid). usda.gov | Yields sucrose and lauric acid upon initial breakdown. |
| Ultimate Products | Carbon dioxide and water through microbial metabolism. usda.gov | Complete mineralization leads to environmentally benign products. |
| Environmental Conditions | Occurs under both aerobic and anaerobic conditions. usda.gov | Can biodegrade in various environmental compartments like soil and water. |
| Structural Influence | Higher degree of esterification can slow down biodegradation due to steric hindrance. frontiersin.orgnih.gov | As a tetra-ester, its biodegradation is expected to be slower than that of sucrose mono- or di-esters. |
Environmental Fate and Sustainability Aspects of Carbohydrate-Based Surfactants
Carbohydrate-based surfactants, a class to which this compound belongs, are increasingly viewed as sustainable alternatives to traditional petroleum-based surfactants. usda.gov Their favorable environmental profile is a key driver of this trend. epa.gov
The sustainability of these surfactants is rooted in their renewable origins. They are synthesized from readily available and renewable raw materials such as sugars (e.g., sucrose) and vegetable oils (from which fatty acids are derived). usda.govresearchgate.net This contrasts with conventional surfactants that rely on finite petrochemical feedstocks, thus contributing to a reduction in the carbon footprint of products in which they are used.
From an environmental fate perspective, carbohydrate-based surfactants are not expected to persist or bioaccumulate in the environment. usda.gov Their biodegradability ensures that they are broken down into simpler, non-toxic components. usda.govresearchgate.net The breakdown products, sugars and fatty acids, are natural substances that are readily assimilated into microbial metabolic cycles. scribd.com
The table below outlines the key sustainability aspects of carbohydrate-based surfactants like this compound.
| Sustainability Aspect | Description | Relevance to this compound |
| Renewable Feedstock | Derived from plant-based sources like sugar and vegetable oils. usda.gov | Sucrose is sourced from sugar cane or beets, and lauric acid is typically from coconut or palm kernel oil. |
| Biodegradability | Readily broken down by microorganisms in the environment. researchgate.netepa.gov | Undergoes hydrolysis and subsequent mineralization. usda.gov |
| Low Ecotoxicity | Generally considered to have a low impact on aquatic and terrestrial organisms. usda.govfrontiersin.org | Breakdown products are non-toxic and naturally occurring substances. usda.gov |
| Reduced Carbon Footprint | Lower reliance on fossil fuels compared to petrochemical surfactants. | Contributes to the formulation of more sustainable consumer and industrial products. |
| Non-Persistent | Not expected to remain in the environment for long periods. usda.gov | Breaks down and is assimilated into natural biogeochemical cycles. |
Future Research Directions and Emerging Perspectives for Sucrose Tetralaurate
Exploration of Untapped Regioselective Synthesis Pathways
The synthesis of sucrose (B13894) esters, including sucrose tetralaurate, traditionally results in a complex mixture of isomers due to the eight hydroxyl groups on the sucrose molecule with varying reactivity. google.com Achieving regioselectivity—the ability to selectively acylate specific hydroxyl groups—is a significant challenge and a key area for future research.
Current chemical synthesis methods often employ solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethyl formamide (B127407) (DMF) and catalysts such as potassium carbonate, reacting sucrose with a fatty acid ester. google.com While effective in producing sucrose esters, these methods offer limited control over the substitution pattern, leading to a wide array of mono-, di-, tri-, and higher esters. google.com
Emerging research is focusing on enzymatic and chemo-enzymatic approaches to gain greater control over the synthesis. Lipases, for instance, are being explored for their potential to catalyze the esterification of sucrose with higher regioselectivity. The use of biocatalysts is considered a more environmentally friendly approach compared to traditional chemical processes. researchgate.net Future investigations will likely concentrate on discovering and engineering enzymes with specificities for certain hydroxyl positions on the sucrose molecule. Additionally, the use of protecting groups in chemical synthesis to block certain hydroxyls and direct acylation to desired positions is an area ripe for further exploration. acs.org The development of solvent-free processes, such as reacting sucrose directly with a triglyceride in the presence of a catalyst, also presents a promising avenue for greener and more controlled synthesis. acs.org
Development of Advanced Analytical Techniques for Complex Isomeric Mixtures
The inherent complexity of sucrose ester mixtures, including those of this compound, presents a significant analytical challenge. A single synthesis can produce numerous isomers, each with potentially different physicochemical and biological properties. google.com Therefore, the development of advanced analytical techniques capable of separating and identifying these individual isomers is crucial for quality control and for understanding structure-function relationships.
Currently, techniques like thin-layer chromatography (TLC) and gas chromatography (GC) after derivatization are used, but they have limitations, particularly for higher analogs like tetraesters. nih.govresearchgate.net Supercritical fluid chromatography (SFC) coupled with tandem mass spectrometry (SFC/MS/MS) has shown promise for the high-throughput analysis of sucrose fatty acid esters. nih.gov This method offers rapid separation and high sensitivity, making it suitable for analyzing complex commercial preparations. nih.gov
Future research will likely focus on refining and expanding the capabilities of such advanced chromatographic and spectrometric methods. The development of novel stationary phases for high-performance liquid chromatography (HPLC) and SFC could offer improved resolution of isomers. Furthermore, advancements in mass spectrometry, including ion mobility-mass spectrometry, could provide an additional dimension of separation based on the shape of the isomeric ions, aiding in their differentiation. The table below summarizes some of the analytical techniques currently employed and their primary applications in the analysis of sucrose esters.
| Analytical Technique | Abbreviation | Primary Application in Sucrose Ester Analysis |
| Thin-Layer Chromatography | TLC | Separation of mono-, di-, and polyesters. nih.gov |
| Gas Chromatography-Mass Spectrometry | GC-MS | Estimation of total sucrose ester content in foods after hydrolysis and derivatization. researchgate.net |
| Supercritical Fluid Chromatography | SFC | Rapid separation of a wide range of sucrose esters, including higher analogs. nih.gov |
| High-Performance Liquid Chromatography | HPLC | Analysis of sugar ester reaction mixtures. acs.org |
Novel Applications in Sustainable Materials and Green Chemistry Technologies
The inherent biodegradability and derivation from renewable resources like sucrose make sucrose esters, including this compound, attractive candidates for applications in sustainable materials and green chemistry. researchgate.netacs.org Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. labnews.co.uk
One promising area of future research is the use of sucrose esters as building blocks for biodegradable polymers, such as polyesters and polyurethanes. researchgate.net These materials could offer sustainable alternatives to petroleum-based plastics in various applications. Another emerging application is in the formulation of phase change materials (PCMs) for thermal energy storage. For instance, erythritol (B158007) tetra laurate, a related sugar alcohol ester, has been synthesized and shown to have potential for low-temperature thermal energy storage applications. researchgate.net Similar research into this compound could uncover its potential in this field.
The principles of green chemistry encourage the use of renewable feedstocks, and sucrose is an abundant and inexpensive raw material. researchgate.netlabnews.co.uk Future research will likely explore the integration of this compound and other sucrose esters into a circular economy model, where waste is minimized and resources are reused. cefic.org This includes exploring their use as bio-based surfactants and emulsifiers in a wider range of consumer and industrial products, capitalizing on their non-toxic nature. acs.org
Computational Chemistry and Molecular Modeling Approaches for Mechanistic Insights
Computational chemistry and molecular modeling are powerful tools for understanding and predicting the behavior of molecules at the atomic level. amazon.comgoogle.com These approaches are increasingly being applied to provide mechanistic insights into the synthesis, structure, and function of complex molecules like sucrose esters.
For this compound, molecular modeling can be used to predict the reactivity of the different hydroxyl groups on the sucrose molecule, aiding in the design of more regioselective synthesis pathways. kallipos.gr By simulating the interactions between sucrose, the acyl donor, and the catalyst (whether chemical or enzymatic), researchers can gain a deeper understanding of the reaction mechanism and identify strategies to favor the formation of specific isomers.
Furthermore, computational methods can be employed to predict the physicochemical properties of different this compound isomers. This includes properties relevant to their application, such as their emulsifying ability, thermal properties, and interaction with other molecules. For example, molecular dynamics simulations can be used to study the behavior of sucrose esters at interfaces, providing insights into their function as emulsifiers. Atomistic and coarse-grained molecular dynamics simulations have already been used to study the interactions of sucrose with proteins, revealing how disaccharides can act as stabilizers. chemrxiv.org Similar studies on this compound could elucidate its mechanism of action in various applications. The integration of computational chemistry with experimental work holds the key to accelerating the development and optimization of this compound for specific functionalities. tarosdiscovery.com
Q & A
Q. What experimental parameters are critical for optimizing the synthesis of sucrose tetralaurate to ensure reproducibility?
Reproducible synthesis requires precise control of reaction conditions (e.g., molar ratios of sucrose to lauric acid, temperature, catalyst type/concentration). Document each step rigorously, including purification methods (e.g., solvent selection, crystallization protocols). Validate product purity using HPLC or GC-MS, and cross-reference spectral data (e.g., NMR, FTIR) with literature to confirm structural integrity .
Q. Which characterization techniques are most reliable for confirming the structural identity of this compound?
Combine spectroscopic methods: 1H/13C NMR for functional group analysis, FTIR for ester bond verification, and mass spectrometry for molecular weight confirmation. Compare results with computational models (e.g., DFT calculations) and published data. Discrepancies in peak assignments should prompt re-evaluation of synthesis or analytical conditions .
Q. How should researchers design stability studies to assess this compound under varying environmental conditions?
Use accelerated stability testing (e.g., elevated temperature, humidity) with periodic sampling. Employ HPLC to monitor degradation products and kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Include controls (e.g., inert atmosphere vs. ambient) to isolate degradation pathways .
Advanced Research Questions
Q. What methodologies resolve contradictions between experimental spectroscopic data and theoretical predictions for this compound?
Cross-validate computational models (e.g., molecular dynamics simulations) with empirical data. If discrepancies persist, re-examine assumptions in theoretical frameworks (e.g., solvent effects, conformational flexibility). Use 2D NMR (e.g., COSY, HSQC) to resolve ambiguous peaks and confirm stereochemistry. Publish negative results to inform future models .
Q. How can researchers design experiments to investigate the enzymatic hydrolysis kinetics of this compound?
Employ a stopped-flow apparatus or UV-Vis spectroscopy to track real-time hydrolysis. Vary enzyme concentrations (e.g., lipases) and substrate ratios to derive Michaelis-Menten parameters. Use Lineweaver-Burk plots to identify inhibition mechanisms. Validate findings with isotopic labeling (e.g., 13C tracing) .
Q. What statistical approaches are recommended for analyzing contradictory bioavailability data in this compound studies?
Apply meta-analysis to aggregate datasets, accounting for variables like dosage forms and biological models. Use multivariate regression to identify confounding factors (e.g., lipid solubility, membrane permeability). Transparently report outliers and leverage Bayesian statistics to quantify uncertainty .
Methodological Guidelines
- Data Integrity : Maintain raw data logs (e.g., lab notebooks, electronic records) with timestamps and environmental conditions. Use plagiarism-checking tools for manuscript submissions to ensure originality .
- Literature Integration : Systematically review Scopus/Web of Science databases to identify knowledge gaps. Cite primary sources for reaction methodologies and spectroscopic benchmarks .
- Reproducibility : Include detailed supplementary materials (e.g., synthetic protocols, spectral raw data) in publications, adhering to journal guidelines for experimental transparency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
